![molecular formula C12H6O2S2 B8223064 Benzo[1,2-b:4,5-b']dithiophene-2,6-dicarbaldehyde](/img/structure/B8223064.png)
Benzo[1,2-b:4,5-b']dithiophene-2,6-dicarbaldehyde
Overview
Description
Benzo[1,2-b:4,5-b']dithiophene-2,6-dicarbaldehyde is a useful research compound. Its molecular formula is C12H6O2S2 and its molecular weight is 246.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photovoltaic Performance in Organic Solar Cells
Benzo[1,2-b:4,5-b']dithiophene (BDT) has been identified as an effective building block in constructing π-conjugated molecules for organic solar cells. Research by Yin et al. (2016) demonstrated that compounds containing BDT exhibit broad absorption bands and improved power conversion efficiencies in solar cells (Yin et al., 2016). Similarly, Chen et al. (2012) found that a benzo[1,2-b:4,5-b']dithiophene-based low band-gap copolymer, pBCN, significantly enhanced the power conversion efficiency in organic photovoltaics when subjected to solvent annealing (Chen et al., 2012).
Synthesis and Properties for Organic Electronics
Arroyave et al. (2012) developed an efficient synthesis of benzo[1,2-b:6,5-b']dithiophene-4,5-dione (BDTD) and its subsequent chemical transformations to generate diverse molecules for potential use in π-conjugated materials in organic electronics (Arroyave et al., 2012). Furthermore, Pappenfus et al. (2014) investigated the electronic properties of oxidized benzo[1,2-b:4,5-b']dithiophenes, revealing a transformation from electron donors to acceptors, which is crucial for electronic applications (Pappenfus et al., 2014).
Charge Carrier Mobility and Structural Phase Transition
The structural phase transition and charge carrier mobility in benzo[1,2-b:4,5-b']dithiophene derivatives were studied by Minami et al. (2014). Their research indicated a significant increase in hole mobility in specific crystalline phases, enhancing the understanding of charge transport in these systems (Minami et al., 2014).
Dye-Sensitized Solar Cells
Hao et al. (2011) synthesized a new class of organic sensitizers incorporating a benzo[1,2-b:4,5-b']dithiophene unit. These sensitizers showed promising conversion efficiencies in dye-sensitized solar cells, indicating the potential of BDT in this application (Hao et al., 2011).
properties
IUPAC Name |
thieno[2,3-f][1]benzothiole-2,6-dicarbaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6O2S2/c13-5-9-1-7-3-12-8(4-11(7)15-9)2-10(6-14)16-12/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALRNNAIHJVWUDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(SC2=CC3=C1SC(=C3)C=O)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.